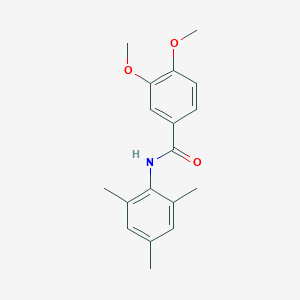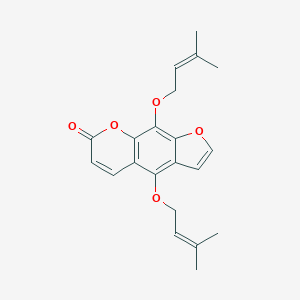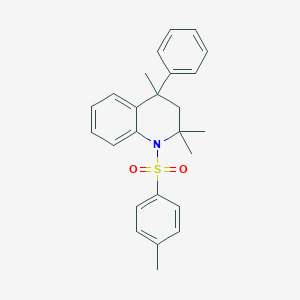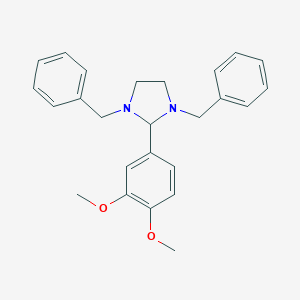![molecular formula C20H20N2O6 B187316 Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate CAS No. 3551-77-7](/img/structure/B187316.png)
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is a chemical compound that belongs to the class of benzoic acid esters. It is also known as ethyl N-(4-carboxyphenyl)-N-(ethoxycarbonyl)glycinate. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activity of COX-2 and PLA2, which are involved in the production of prostaglandins and leukotrienes, which are mediators of inflammation. Additionally, Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate in lab experiments is its ability to inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. However, one of the limitations of using Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate. One potential direction is to investigate its potential use as a drug delivery system. Another direction is to study its potential applications in material science, such as its use in the development of new polymers. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate and its potential applications in medicine and pharmacology.
Conclusion:
In conclusion, Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit the activity of enzymes involved in the inflammatory response makes it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and its potential applications in medicine, pharmacology, and material science.
Méthodes De Synthèse
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate can be synthesized by the reaction of ethyl N-(4-carboxyphenyl)glycinate with ethyl chloroformate and triethylamine. The reaction takes place in the presence of a solvent such as dichloromethane or chloroform. The product is obtained by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propriétés
Numéro CAS |
3551-77-7 |
|---|---|
Nom du produit |
Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate |
Formule moléculaire |
C20H20N2O6 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C20H20N2O6/c1-3-27-19(25)13-5-9-15(10-6-13)21-17(23)18(24)22-16-11-7-14(8-12-16)20(26)28-4-2/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
LFEZTSMGXQEDPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Autres numéros CAS |
3551-77-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



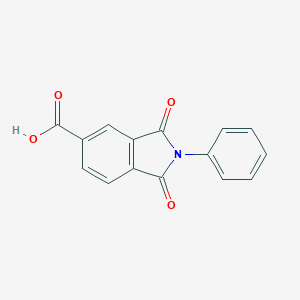
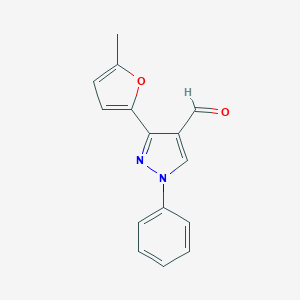
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
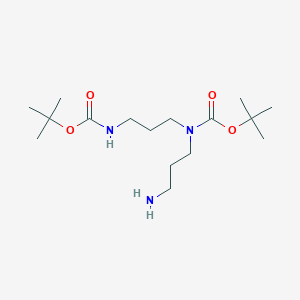

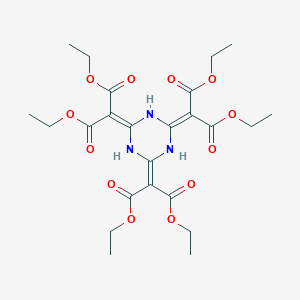
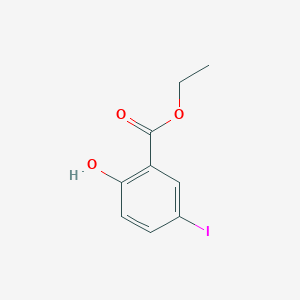
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
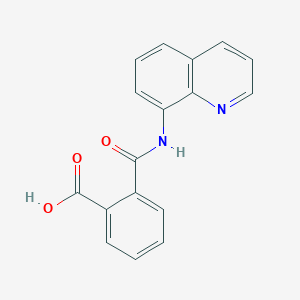
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
